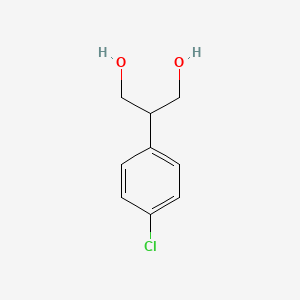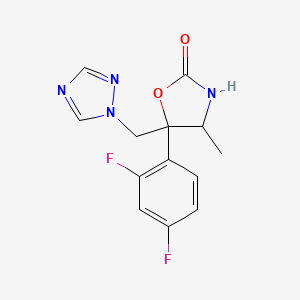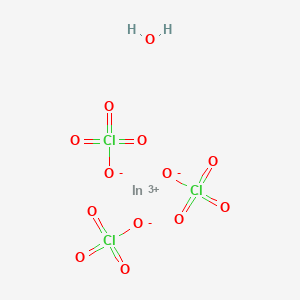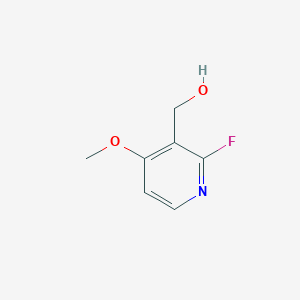![molecular formula C10H14F3NO4 B12092889 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluorométhyl)cyclopropane-1-carboxylique est un composé d’intérêt en chimie organique en raison de sa structure unique et de ses applications potentielles. Ce composé présente un cycle cyclopropane substitué par un groupe trifluorométhyle et un groupe amino protégé par un tert-butoxycarbonyle (Boc). La présence de ces groupes fonctionnels confère des propriétés chimiques et une réactivité distinctes à la molécule.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluorométhyl)cyclopropane-1-carboxylique implique généralement plusieurs étapes. Une méthode courante commence par la préparation du monoester éthylique de l’acide 1,1-cyclopropanedicarboxylique. Cet intermédiaire est ensuite mis à réagir avec de l’azoture de diphénylphosphoryle (DPPA) et de la triéthylamine dans un solvant tel que l’acétate de méthyle. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis chauffé à reflux. Une fois la réaction terminée, le produit est extrait et purifié pour obtenir le composé souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour une production à plus grande échelle. Cela inclut l’utilisation de réacteurs à flux continu, de systèmes de purification automatisés et de mesures strictes de contrôle de la qualité afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluorométhyl)cyclopropane-1-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer le groupe protecteur Boc, révélant le groupe amino libre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à divers dérivés du composé d’origine.
Applications De Recherche Scientifique
L’acide 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluorométhyl)cyclopropane-1-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d’agrochimiques.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : La recherche se poursuit pour explorer son utilisation dans le développement de médicaments, en particulier pour cibler des voies moléculaires spécifiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité possédant des propriétés uniques.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluorométhyl)cyclopropane-1-carboxylique implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe trifluorométhyle peut améliorer l’affinité et la spécificité de liaison, tandis que le groupe amino protégé par Boc peut être déprotégé sélectivement pour révéler l’amine active. Cela permet des modifications et des interactions ciblées avec les molécules biologiques, influençant diverses voies et processus.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-{[(Tert-butoxy)carbonyl]amino}adamantane-2-carboxylique : Structure similaire, mais avec un cycle adamantane au lieu d’un cycle cyclopropane.
Acide 2-{[(Tert-butoxy)carbonyl]amino}méthyl-1,3-thiazole-5-carboxylique : Contient un cycle thiazole, offrant une réactivité et des applications différentes.
2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate d’éthyle : Dérivé ester avec une réactivité similaire, mais des propriétés physiques différentes.
Unicité
L’unicité de l’acide 2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluorométhyl)cyclopropane-1-carboxylique réside dans la combinaison d’un groupe trifluorométhyle et d’un cycle cyclopropane, qui confère des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux pour diverses applications synthétiques et de recherche, offrant polyvalence et potentiel d’innovation.
Propriétés
Formule moléculaire |
C10H14F3NO4 |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-6-4(7(15)16)5(6)10(11,12)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
KBRGTGJXOCZAAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1C(C1C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)

![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)



